2-Iodo-3-pyridinyl 4-methoxybenzenecarboxylate
Overview
Description
“2-Iodo-3-pyridinyl 4-methoxybenzenecarboxylate” is a chemical compound with the CAS number 245039-49-0 . Unfortunately, there isn’t much detailed information available about this specific compound.
Molecular Structure Analysis
The molecular structure of “2-Iodo-3-pyridinyl 4-methoxybenzenecarboxylate” includes an iodine atom attached to a pyridinyl ring, which is further connected to a methoxybenzenecarboxylate group .Scientific Research Applications
Photocatalytic Degradation of Pollutants
Research on the photocatalytic degradation of various pollutants in water by Pichat (1997) explores the intermediate products of compounds such as pyridine and 1-2-dimethoxybenzene during the TiO2-UV process. This study provides insight into the complexity of photocatalytic degradations, which could be relevant to understanding the reactivity and environmental impact of related chemical compounds (Pichat, 1997).
Influence on Biologically Important Molecules
Lewandowski, Kalinowska, and Lewandowska (2005) reviewed the effects of selected metals on the electronic systems of molecules like benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids. This research could offer a foundation for understanding how compounds such as "2-Iodo-3-pyridinyl 4-methoxybenzenecarboxylate" interact with biological systems and their potential applications in medicinal chemistry (Lewandowski et al., 2005).
properties
IUPAC Name |
(2-iodopyridin-3-yl) 4-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO3/c1-17-10-6-4-9(5-7-10)13(16)18-11-3-2-8-15-12(11)14/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUWXMKISVSXIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-3-pyridinyl 4-methoxybenzenecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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